

Spectroscopic Characterization of (1H-imidazol-2-yl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (1H-imidazol-2-yl)methanamine

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This technical guide provides an in-depth overview of the spectroscopic characterization of **(1H-imidazol-2-yl)methanamine**. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally similar molecules to present a predicted spectroscopic profile. It also outlines detailed experimental protocols for acquiring high-quality spectroscopic data and illustrates the logical workflows involved in its structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(1H-imidazol-2-yl)methanamine**. These predictions are based on the analysis of analogous compounds, including 2-substituted imidazoles and aliphatic primary amines.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Notes
H4 / H5 (imidazole)	~7.10 - 7.30	Singlet (or narrow doublet)	The two imidazole ring protons are chemically equivalent or very similar, leading to a single resonance.
-CH ₂ - (methanamine)	~3.80 - 4.00	Singlet	Methylene protons adjacent to the imidazole ring and the amino group.
-NH ₂ (amine)	Broad signal (~1.5 - 3.0)	Broad Singlet	Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
-NH (imidazole)	Broad signal (~10 - 12)	Broad Singlet	The imidazole N-H proton is acidic and its signal is often broad; may not be observed in protic solvents.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C2 (imidazole)	~145 - 150	Quaternary carbon bearing the aminomethyl group, typically the most deshielded imidazole carbon. Tautomerization can sometimes lead to broadened signals for imidazole carbons[1][2].
C4 / C5 (imidazole)	~120 - 128	The two equivalent methine carbons of the imidazole ring.
-CH ₂ - (methanamine)	~40 - 45	Methylene carbon attached to the imidazole C2 and the nitrogen of the amino group.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch (imidazole)	3100 - 3300	Broad, Medium	Characteristic of the N-H bond in the imidazole ring.
N-H Stretch (primary amine)	3300 - 3500	Medium, Sharp	Primary amines typically show two bands in this region (asymmetric and symmetric stretches) [3][4][5][6].
C-H Stretch (aromatic)	3000 - 3100	Medium-Weak	Associated with the C-H bonds of the imidazole ring.
C-H Stretch (aliphatic)	2850 - 2960	Medium-Weak	Associated with the methylene (-CH ₂ -) group.
N-H Bend (primary amine)	1580 - 1650	Medium-Strong	Scissoring vibration of the -NH ₂ group[3].
C=N & C=C Stretch (imidazole)	1450 - 1600	Medium-Strong	Ring stretching vibrations of the imidazole moiety.
C-N Stretch	1020 - 1250	Medium	Aliphatic C-N stretching of the aminomethyl group[3].

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Value	Proposed Fragment	Notes
97	[M] ⁺	Molecular ion peak.
82	[M - NH] ⁺	Loss of an amino radical.
68	[M - CH ₂ NH ₂] ⁺	Alpha-cleavage resulting in the loss of the aminomethyl radical, leading to a stable imidazolium cation. This is expected to be a prominent peak.
41	[C ₂ H ₃ N] ⁺	Fragmentation of the imidazole ring.
30	[CH ₂ NH ₂] ⁺	Aminomethyl cation resulting from alpha-cleavage.

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of **(1H-imidazol-2-yl)methanamine**. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of high-purity **(1H-imidazol-2-yl)methanamine**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for observing exchangeable protons (-NH and -NH₂).
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64 scans, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-16 ppm.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). To confirm N-H protons, a D₂O exchange experiment can be performed where a few drops of D₂O are added to the sample, and the spectrum is re-acquired; the N-H signals should disappear or significantly decrease in intensity[7].

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and potential signal broadening from tautomerization[1][2].
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Data Processing: Apply Fourier transform with exponential multiplication (line broadening), phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **(1H-imidazol-2-yl)methanamine** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal[8].

Data Acquisition:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically sufficient.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of **(1H-imidazol-2-yl)methanamine** (e.g., 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- The sample may need to be filtered to remove any particulate matter before introduction into the mass spectrometer[9].

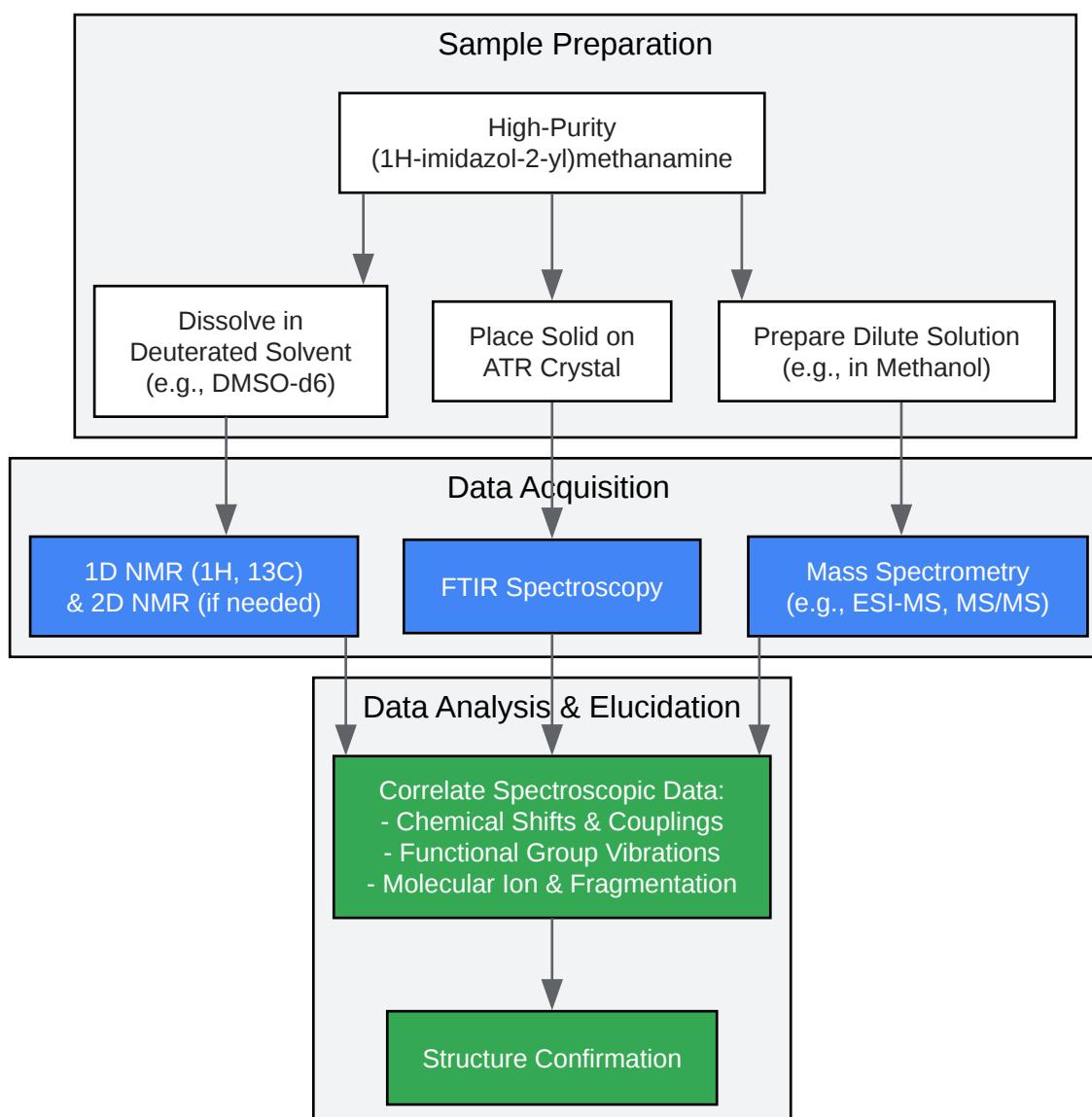
Data Acquisition (e.g., using LC-MS with Electrospray Ionization - ESI):

- Ionization Mode: Positive ion mode is recommended due to the basic nature of the amine and imidazole nitrogens, which are readily protonated.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Scan Range: m/z 50 - 500 to ensure capture of the molecular ion and expected fragments.

- Capillary Voltage/Source Temperature: Optimize based on the specific instrument to achieve stable spray and maximum ion intensity.
- Fragmentation (MS/MS): If structural confirmation is needed, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion ($[M+H]^+$) and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

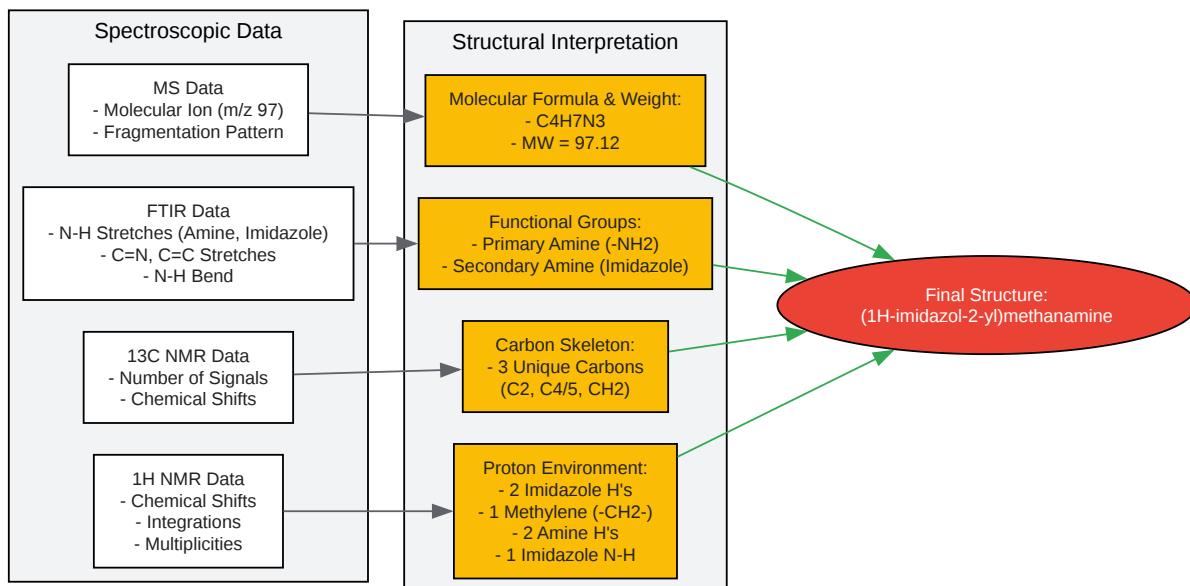
Visualizations

The following diagrams illustrate the workflows and logical processes involved in the spectroscopic characterization of **(1H-imidazol-2-yl)methanamine**.



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Caption: General experimental workflow for the spectroscopic characterization of a small molecule.

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Caption: Logical relationships in deducing molecular structure from spectroscopic data.

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